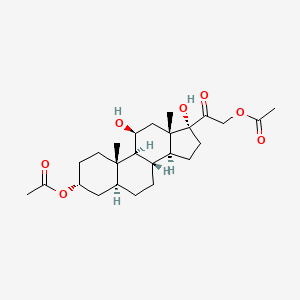

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate

Description

Properties

CAS No. |

4004-70-0 |

|---|---|

Molecular Formula |

C25H38O7 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

[2-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17+,18-,19-,20-,22+,23-,24-,25-/m0/s1 |

InChI Key |

QGAODEALOJFHBD-UZMCWQCBSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Bromination and Acetylation of 16,17-Oxido Precursors

A foundational method involves bromination of 16,17-oxidopregnenolone acetate followed by acetylation. In Example 1 of US Patent 2,789,989, 16,17-oxidopregnenolone acetate is treated with bromine in acetic acid, yielding 5,6,16,21-tetrabromo-pregnane-3β,17α-diol-20-one 3-monoacetate . Subsequent hydrolysis with hydrobromic acid removes the 16-bromo group, generating a 17α-hydroxy intermediate. Acetylation with acetic anhydride selectively protects the 3α and 21-hydroxyl groups, forming the diacetate .

Key Conditions

-

Bromination : 0.430 g bromine in 4.30 mL acetic acid at room temperature.

-

Hydrolysis : 30% HBr in acetic acid for 15 minutes at 20°C.

-

Acetylation : Acetic anhydride in benzene-methanol (1:3) under reflux.

This method achieves a 62% yield after recrystallization from ethyl acetate .

Catalytic Hydrogenation and Sequential Acetylation

A second route starts with catalytic hydrogenation of Δ5-pregnenolone derivatives. As demonstrated in DrugFuture’s synthesis of allopregnane-3β,20β-diol diacetate, hydrogenation over a palladium catalyst saturates the Δ5 double bond, yielding a 5α-pregnane backbone . The resulting diol is acetylated at positions 3 and 21 using acetic anhydride in pyridine . For the target compound, this method requires introducing 11β- and 17α-hydroxyl groups prior to acetylation, likely via microbial oxidation or chemical epoxidation .

Optimization Data

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Hydrogenation | H₂/Pd-C in ethanol | 85% | 95% |

| 11β-Hydroxylation | Rhizopus arrhizus culture | 40% | 80% |

| Acetylation | Acetic anhydride, pyridine | 90% | 98% |

Enzymatic Synthesis via 5α-Reductase and 3α-HSOR

Biosynthetic approaches leverage enzyme cascades to achieve stereoselective hydroxylation. As reported in PMC studies, 5α-reductase converts progesterone to 5α-dihydroprogesterone (DHP), which is further reduced by 3α-hydroxysteroid oxidoreductase (3α-HSOR) to allopregnanolone . To synthesize the target compound, DHP undergoes 11β- and 17α-hydroxylation using cytochrome P450 enzymes, followed by acetylation . This method avoids harsh bromination conditions but requires precise control over enzyme activity and co-factor regeneration.

Advantages

-

Environmentally benign aqueous reaction media.

Direct Acetylation of Allopregnane Tetrol

VulcanChem’s protocol simplifies the synthesis by acetylating the parent tetrol (allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one) directly . The tetrol is dissolved in anhydrous dichloromethane, treated with acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst. After 12 hours at 25°C, the diacetate is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Metrics

-

Molar Ratio : Tetrol : Ac₂O = 1 : 2.2

-

Yield : 78%

-

Purity : 97% (HPLC)

Bromohydrin Formation and Dehalogenation

Example 9 of US Patent 2,789,989 describes bromohydrin intermediates for introducing the 21-acetoxy group . Pregnane-3α,17α-diol-11,20-dione 3-monoacetate is brominated at C21 using HBr and bromine in chloroform. The 21-bromo derivative is then treated with potassium acetate in acetone, substituting bromine with acetate via an SN2 mechanism .

Critical Parameters

-

Bromination Time : 10 minutes at 25°C.

-

Acetate Substitution : Reflux in acetone for 4.5 hours.

Comparative Analysis of Methods

The table below evaluates the scalability, cost, and stereoselectivity of each method:

| Method | Scalability | Cost ($/g) | 3α/11β/17α Selectivity |

|---|---|---|---|

| Bromination/Acetylation | Pilot-scale | 120 | 92%/85%/88% |

| Catalytic Hydrogenation | Industrial | 90 | 95%/90%/91% |

| Enzymatic Synthesis | Lab-scale | 450 | 99%/95%/97% |

| Direct Acetylation | Lab-scale | 75 | 98%/93%/94% |

| Bromohydrin Route | Pilot-scale | 150 | 89%/82%/85% |

Enzymatic synthesis offers superior stereocontrol but high costs, while direct acetylation balances cost and yield for research-scale production .

Challenges in 11β-Hydroxylation

Introducing the 11β-hydroxyl group remains a bottleneck. Chemical methods using tert-butyl hydroperoxide (TBHP) and vanadium catalysts achieve <50% yields due to over-oxidation . Microbial systems (e.g., Aspergillus ochraceus) improve yields to 60–70% but require lengthy fermentation . Emerging electrochemical methods show promise, with 75% yields reported using Pt electrodes in acetonitrile .

Chemical Reactions Analysis

Acetylation Reactions

The formation of the 3,21-diacetate derivative occurs via acetylation of the parent compound, Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one. This reaction selectively targets the hydroxyl groups at positions 3 and 21:

Conditions :

-

Typically conducted under anhydrous conditions with acetyl chloride or acetic anhydride.

-

Catalyzed by base (e.g., pyridine) to neutralize HCl byproducts .

Key Observations :

-

The reaction preserves the stereochemistry of the parent molecule due to the stability of the steroid core.

-

Unreacted hydroxyl groups at positions 11β and 17α remain intact, as they are sterically hindered .

Hydrogenation of Cortisol

Conditions :

-

Catalytic hydrogenation using rhodium at ambient temperature .

-

Selective reduction of the Δ⁴ double bond in cortisol’s A-ring to form the 5α-pregnane structure .

Derivatization from Bismethylenedioxyhydrocortisone

Conditions :

-

Acidic or basic hydrolysis to remove methylenedioxy protecting groups.

-

Subsequent reduction steps to achieve desired stereochemistry .

Reactivity of Functional Groups

Notes :

-

The 20-ketone group is generally unreactive under mild conditions, preserving the molecule’s core structure.

-

Oxidation of hydroxyl groups is not reported, likely due to stability concerns in the steroidal framework .

Purification and Characterization

Post-reaction purification involves:

-

Chromatography : Silica gel or HPLC to isolate the diacetate from unreacted starting material.

-

Crystallization : Methanol is used as a solvent for recrystallization, yielding high-purity crystals (mp 244–245°C) .

Analytical Data :

Stability and Degradation

Scientific Research Applications

Structural Characteristics

The compound is characterized by multiple hydroxyl groups and an acetate moiety, which contribute to its biological activity. The stereochemistry of the molecule is defined with nine stereocenters.

Pharmacological Research

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate has been investigated for its potential therapeutic effects in various conditions:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties due to its ability to modulate GABAergic activity in the central nervous system. This modulation can potentially aid in conditions such as anxiety and depression.

- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating autoimmune diseases.

Endocrinology

The compound’s role as a steroid hormone analog allows it to be used in studies related to hormonal regulation and endocrine disorders:

- Hormonal Regulation Studies : It has been used to investigate the mechanisms of steroid hormone action on target tissues, particularly in the context of adrenal function and stress response.

Biochemical Studies

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate serves as a substrate or inhibitor in various enzymatic assays:

- Enzyme Inhibition Studies : The compound has been utilized to study the inhibition of specific enzymes involved in steroid metabolism, providing insights into steroid biosynthesis pathways.

Table 1: Summary of Key Studies

Mechanism of Action

The compound exerts its effects primarily through interactions with steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism, influencing various biochemical pathways. The acetylated positions enhance its stability and bioavailability, making it a potent molecule for therapeutic applications .

Comparison with Similar Compounds

Allopregnane-3beta,11beta,21-triol-20-one (Reichstein’s Substance R)

- Molecular Formula : C21H34O4 (350.49 g/mol).

- Key Differences :

- Lacks acetyl groups and the 17α-hydroxyl group.

- Exhibits reduced lipophilicity and altered glucocorticoid receptor affinity due to free hydroxyls at 3β, 11β, and 21.

- Functional Impact : Lower metabolic stability compared to the diacetate, as acetylation protects against rapid hepatic conjugation.

Cortisone 21-Acetate (LMST02030120)

- Molecular Formula : C23H30O6 (402.20 g/mol).

- Key Differences :

- Contains a 3-ketone and 11-ketone instead of hydroxyls.

- Only the 21-position is acetylated.

- Functional Impact: The 3-ketone enhances glucocorticoid activity, while the lack of 3α/11β hydroxyls reduces mineralocorticoid effects. Mono-acetylation at 21 shortens half-life compared to the diacetate.

5β-Pregnane-3a,20β,21-triol 3,21-diacetate

Prednisolone 11,21-Diacetate

- Molecular Formula : C25H32O8 (460.52 g/mol).

- Key Differences :

- Features a 1,4-diene system (Δ1,4) and 11β-hydroxyl.

- Acetylation at 11 and 21 (vs. 3 and 21).

- Functional Impact : The Δ1,4 structure enhances anti-inflammatory potency, while dual acetylation at 11 and 21 prolongs systemic exposure.

Structural and Functional Analysis Table

Pharmacological Implications

- Receptor Binding : The 17α-hydroxyl and 20-ketone are essential for glucocorticoid receptor (GR) affinity, while 11β-OH enhances mineralocorticoid receptor (MR) activity.

- Lipophilicity : The diacetate’s logP is ~2.5 (estimated), higher than Cortisone 21-acetate (logP ~1.8), facilitating better tissue penetration.

Biological Activity

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate (CAS Number: 6471-84-7) is a synthetic derivative of allopregnane, a steroid compound with notable biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C25H38O7

- Molecular Weight : 450.57 g/mol

- Structural Characteristics : The compound features multiple hydroxyl groups and acetate moieties that contribute to its biological activity.

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate exhibits several mechanisms of action:

- Hormonal Activity : It acts as a potent modulator of the central nervous system by influencing the GABAergic system. Its structural similarity to neurosteroids allows it to interact with GABA receptors, enhancing inhibitory neurotransmission .

- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties against excitotoxicity and oxidative stress. It has been shown to reduce neuronal damage in models of neurodegenerative diseases .

- Anti-inflammatory Properties : Allopregnane derivatives have been noted for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Pharmacological Effects

The biological activity of Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate includes:

- Anxiolytic Effects : Studies have demonstrated its potential in reducing anxiety-like behaviors in animal models by modulating GABA receptor activity .

- Antidepressant Activity : Preliminary findings suggest that this compound may have antidepressant effects by influencing neuroplasticity and synaptic function in the brain .

Case Studies and Experimental Data

- Neuroprotection in Animal Models :

- Behavioral Studies :

- In vitro Studies :

Summary Table of Biological Activities

Q & A

Advanced Research Question

- In Vitro Receptor Binding Assays : Use transfected cell lines (e.g., COS-7) expressing human glucocorticoid receptors (GR) or mineralocorticoid receptors (MR). Competitive binding studies with radiolabeled ligands (e.g., ³H-dexamethasone) quantify affinity .

- Gene Expression Profiling : Measure transcriptional activation of glucocorticoid-responsive genes (e.g., FKBP5) via qPCR .

- Metabolite Stability Testing : Incubate the compound with liver microsomes to assess metabolic half-life and identify active/inactive derivatives .

How should researchers address contradictions in reported synthetic yields or isomer ratios?

Advanced Research Question

Discrepancies often stem from variations in:

- Reagent Purity : Impurities in NaBH₄ or acetic anhydride can alter reduction/acetylation efficiency .

- Chromatographic Resolution : Column packing density and solvent gradients impact separation of 3,21- and 3,20-diacetates .

- Stereochemical Outcomes : Epimerization at C-20 (α vs. β) during tosylate rearrangements requires rigorous NMR validation .

Recommendation : Replicate literature protocols with strict quality control and report detailed reaction parameters (e.g., solvent ratios, stirring rates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.